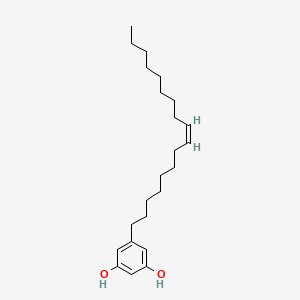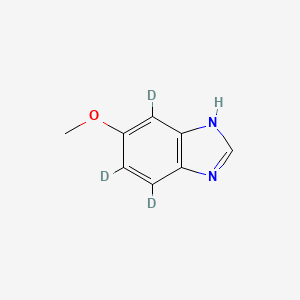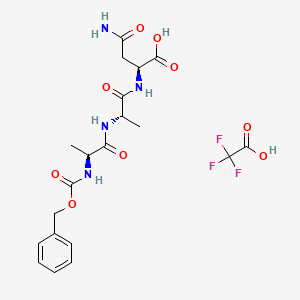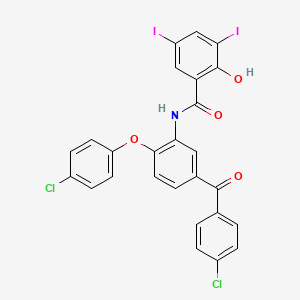
5-(Z-heptadec-8-enyl) resorcinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-(Z-heptadec-8-enyl) resorcinol typically involves the synthesis of catechol, followed by an esterification reaction with Z-heptadec-8-enol . The synthetic route can be summarized as follows:
Synthesis of Catechol: Catechol is synthesized through the hydroxylation of benzene.
Esterification Reaction: Catechol undergoes an esterification reaction with Z-heptadec-8-enol under specific conditions to yield this compound.
Industrial Production Methods
the compound can be extracted from natural sources, such as the herbs of Ardisia maculosa . The extraction process involves solvent extraction followed by purification techniques like chromatography to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Z-heptadec-8-enyl) resorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the resorcinol core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Ethers and esters
Scientific Research Applications
5-(Z-heptadec-8-enyl) resorcinol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Z-heptadec-8-enyl) resorcinol involves its interaction with cellular targets and pathways. The compound exhibits cytotoxic activity by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . It also affects plant growth by modulating phytohormone levels and enhancing antioxidant enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-(Z-heptadec-8-enyl) resorcinol: Another resorcinol derivative with a similar structure but with a methyl group at the 2-position.
5-(Z-pentadec-8-enyl) resorcinol: A similar compound with a shorter aliphatic chain.
Uniqueness
5-(Z-heptadec-8-enyl) resorcinol is unique due to its long aliphatic chain, which imparts distinct physicochemical properties and biological activities. Its specific structure allows for unique interactions with cellular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H38O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
5-[(Z)-heptadec-8-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h9-10,18-20,24-25H,2-8,11-17H2,1H3/b10-9- |
InChI Key |
DQSWQRFGZIJUCI-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=CC(=CC(=C1)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15140577.png)

![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15140584.png)


![[Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)

![[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140605.png)


